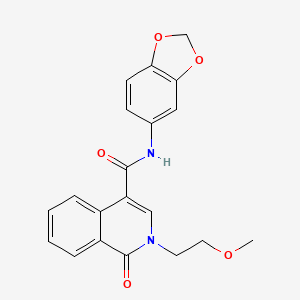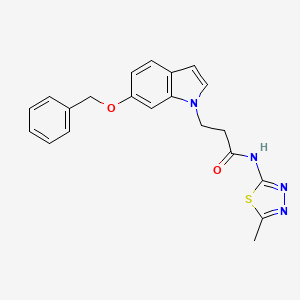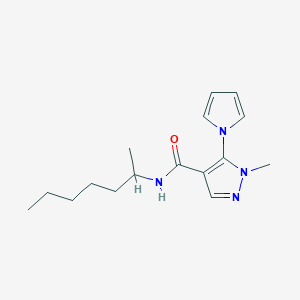![molecular formula C21H25ClN4O4 B11004182 4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11004182.png)
4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with a chlorophenyl group and a dimethoxyphenylamino group, making it a molecule of interest for its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the piperazine core.
Attachment of the Dimethoxyphenylamino Group: This step involves the reaction of 3,5-dimethoxyaniline with an appropriate acylating agent to form the amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the piperazine ring and the aromatic substituents suggests it could interact with biological targets such as receptors or enzymes.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The compound’s structure is reminiscent of known pharmacologically active molecules, suggesting it could be optimized for activity against specific diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized derivatives.
作用机制
The mechanism of action of 4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as G-protein coupled receptors or ion channels, modulating their activity. The presence of the amide and aromatic groups suggests it could form hydrogen bonds and π-π interactions with its targets, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(4-chlorophenyl)piperazine: Lacks the dimethoxyphenylamino group, making it less complex.
N-(2-oxoethyl)piperazine-1-carboxamide: Lacks the aromatic substituents, potentially reducing its biological activity.
3,5-dimethoxyaniline: Lacks the piperazine and amide functionalities, limiting its versatility.
Uniqueness
4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to its combination of a piperazine ring, a chlorophenyl group, and a dimethoxyphenylamino group. This combination provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
属性
分子式 |
C21H25ClN4O4 |
|---|---|
分子量 |
432.9 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-N-[2-(3,5-dimethoxyanilino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H25ClN4O4/c1-29-18-11-16(12-19(13-18)30-2)24-20(27)14-23-21(28)26-9-7-25(8-10-26)17-5-3-15(22)4-6-17/h3-6,11-13H,7-10,14H2,1-2H3,(H,23,28)(H,24,27) |
InChI 键 |
SDMPYQOAYSMEPO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-cyclohexyl-N-(3-fluorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11004099.png)
![ethyl (2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11004106.png)
![(1S,5S)-3-[3-(1-methyl-1H-indol-3-yl)propanoyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11004107.png)

![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11004123.png)
![1-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11004150.png)

![2-(2-phenyl-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11004161.png)
![2-chloro-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B11004163.png)
![N-(3,5-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B11004165.png)


![N-(5-chloro-2-hydroxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11004175.png)
![4-(4-chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11004178.png)
